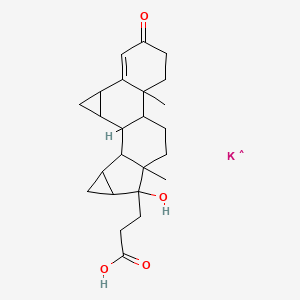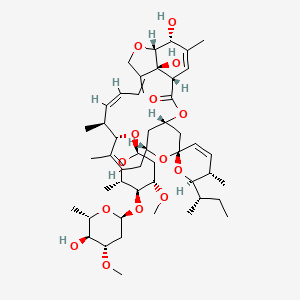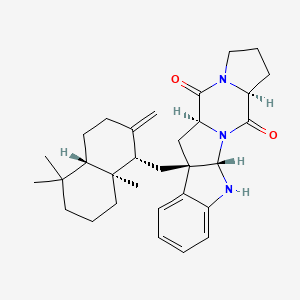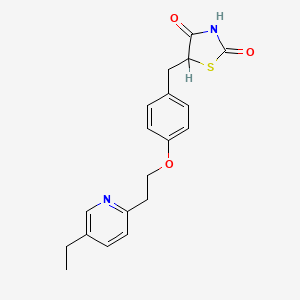
吡格列酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pioglitazone is a synthetic compound belonging to the thiazolidinedione class of medications. It is primarily used as an anti-diabetic agent to manage type 2 diabetes mellitus by improving insulin sensitivity in peripheral tissues. Pioglitazone was patented in 1985 and introduced into medical use in 1999. It is marketed under various brand names, including Actos .
科学研究应用
Pioglitazone has a wide range of scientific research applications, including:
Chemistry: Pioglitazone is used as a model compound in studies of thiazolidinedione chemistry and its derivatives.
Biology: Research on pioglitazone’s effects on cellular processes, such as insulin signaling and glucose metabolism, is ongoing.
Medicine: Pioglitazone is extensively studied for its therapeutic potential in treating type 2 diabetes, non-alcoholic steatohepatitis, and certain types of cancer.
Industry: Pioglitazone is used in the development of new anti-diabetic medications and formulations.
作用机制
Target of Action
Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor that is involved in the expression of more than 100 genes and affects numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone interacts with its target, PPARγ, in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This leads to enhanced insulin sensitivity and improved uptake of blood glucose .
Biochemical Pathways
The therapeutic action of pioglitazone involves the enhancement of insulin sensitivity, which is achieved by promoting glucose uptake and utilization in adipose tissue, skeletal muscle, and liver tissue . This activity contributes to better glycemic control, as more glucose is transported into cells for energy consumption .
Pharmacokinetics
Pioglitazone is well absorbed and is metabolized by the hepatic cytochrome P450 enzyme system . It is administered once daily without regard to meals . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics and pharmacodynamics .
Result of Action
Pioglitazone works by helping your body use insulin better . It decreases insulin resistance, making it easier for sugar (glucose) in the blood to get into the cells . This leads to lower blood glucose levels .
Action Environment
The action of pioglitazone is influenced by both genetic and environmental factors. Genetic variation in pioglitazone pathway genes contributes meaningfully to the clinically observed variability in drug response . Environmental factors such as diet and exercise also play a crucial role in the efficacy of pioglitazone . It is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .
生化分析
Biochemical Properties
Pioglitazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of pioglitazone is the nuclear receptor PPARγ. Upon binding to PPARγ, pioglitazone induces conformational changes that facilitate the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism. Additionally, pioglitazone interacts with cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the drug’s pharmacokinetics and pharmacodynamics.
Cellular Effects
Pioglitazone exerts various effects on different cell types and cellular processes. In adipocytes, pioglitazone promotes adipogenesis and enhances insulin sensitivity by upregulating the expression of genes involved in glucose uptake and lipid storage. In hepatocytes, pioglitazone reduces gluconeogenesis and increases glycogen synthesis. Pioglitazone also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression by activating PPARγ . These effects collectively improve insulin sensitivity and glycemic control in patients with type 2 diabetes mellitus.
Molecular Mechanism
The molecular mechanism of pioglitazone involves its binding to the ligand-binding domain of PPARγ. This binding induces a conformational change in PPARγ, allowing it to recruit coactivators and initiate the transcription of target genes. Pioglitazone also affects the stability and activity of PPARγ by altering its hydrogen bonding network . Additionally, pioglitazone modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pioglitazone change over time. Pioglitazone is stable under physiological conditions, but its metabolites, such as 1-hydroxypioglitazone, exhibit different potencies and efficacies . Long-term studies have shown that pioglitazone maintains its insulin-sensitizing effects over extended periods, with minimal degradation. Prolonged exposure to pioglitazone may lead to alterations in cellular function, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of pioglitazone vary with different dosages in animal models. At low doses, pioglitazone improves insulin sensitivity and glycemic control without significant adverse effects. At high doses, pioglitazone may cause toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and adverse effects become more pronounced.
Metabolic Pathways
Pioglitazone is extensively metabolized by hydroxylation and oxidation, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . The resulting metabolites, such as M-IV and M-III, are pharmacologically active and contribute to the drug’s overall efficacy. These metabolites are further conjugated to glucuronide or sulfate, facilitating their excretion. Pioglitazone’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics.
准备方法
Synthetic Routes and Reaction Conditions: Pioglitazone can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-ethylpyridine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiazolidinedione under basic conditions to yield pioglitazone .
Industrial Production Methods: In industrial settings, pioglitazone is produced using large-scale chemical synthesis techniques. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is followed by purification steps such as crystallization and filtration to obtain pioglitazone in its pure form .
化学反应分析
Types of Reactions: Pioglitazone undergoes various chemical reactions, including:
Oxidation: Pioglitazone can be oxidized to form metabolites, which are then excreted from the body.
Reduction: Reduction reactions can modify the structure of pioglitazone, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of pioglitazone, which may have different pharmacological effects and therapeutic applications .
相似化合物的比较
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but different safety profiles.
Metformin: A biguanide that primarily reduces hepatic glucose production, often used in combination with pioglitazone for enhanced glycemic control.
Semaglutide: A glucagon-like peptide-1 receptor agonist that lowers blood glucose levels by stimulating insulin secretion
Uniqueness of Pioglitazone: Pioglitazone is unique in its ability to improve insulin sensitivity through PPARγ activation, which distinguishes it from other anti-diabetic agents that primarily target insulin secretion or hepatic glucose production. Its dual action on glucose and lipid metabolism makes it a valuable therapeutic option for patients with type 2 diabetes and associated metabolic disorders .
属性
CAS 编号 |
105390-47-4 |
|---|---|
分子式 |
C19H19N2NaO3S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI 键 |
SQHZCSKYFSLBLG-UHFFFAOYSA-M |
SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
规范 SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[Na+] |
同义词 |
5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE |
产品来源 |
United States |
Q1: What is the primary mechanism of action of Pioglitazone?
A1: Pioglitazone is a selective agonist of the nuclear transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). [] This receptor plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. [, , ]
Q2: How does Pioglitazone binding to PPARγ affect glucose metabolism?
A2: Pioglitazone binding to PPARγ enhances insulin sensitivity in target tissues, such as skeletal muscle, liver, and adipose tissue. [, ] This leads to increased glucose uptake and utilization in peripheral tissues, contributing to improved glycemic control. [, , ]
Q3: What are the downstream effects of Pioglitazone on lipid metabolism?
A3: Pioglitazone treatment generally leads to a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels, potentially reducing cardiovascular disease risk. [, , ] It can also affect adipocyte differentiation and function. []
Q4: What is the molecular formula and weight of Pioglitazone?
A5: The molecular formula of Pioglitazone hydrochloride is C19H20N2O3S·HCl, and its molecular weight is 392.9 g/mol. []
Q5: Are there any specific spectroscopic data available for Pioglitazone characterization?
A6: UV spectrophotometry is commonly used to analyze Pioglitazone. The maximum absorption wavelengths have been reported as 268 nm in phosphate buffer (pH 7.4) and 272 nm in methanol. []
Q6: How does the solubility of Pioglitazone change with pH?
A7: Pioglitazone, as a weak base, exhibits pH-dependent solubility, being more soluble in acidic environments. This characteristic significantly impacts its dissolution and absorption in the gastrointestinal tract. []
Q7: How does the presence of excipients affect the performance of Pioglitazone formulations?
A8: Excipients play a crucial role in determining the particle size of precipitated Pioglitazone in the gastrointestinal tract, ultimately influencing its bioavailability. [] For instance, Hydroxypropyl Cellulose (HPC) has been shown to impact particle size distribution, affecting drug absorption and bioequivalence. []
Q8: Are there any studies investigating the stability of Pioglitazone under different conditions?
A9: While specific stability studies were not detailed in the provided research, FTIR analysis revealed potential interactions between Pioglitazone and excipients like Guar Gum, Chitosan, and Sodium Alginate, suggesting potential implications for formulation stability. []
Q9: How is Pioglitazone absorbed and distributed in the body?
A10: Pioglitazone is orally administered and absorbed in the gastrointestinal tract. [] Its absorption can be affected by factors such as food intake and formulation. After absorption, it is widely distributed throughout the body. []
Q10: What are the major metabolic pathways of Pioglitazone?
A11: Pioglitazone is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent by CYP1A2 and CYP2D6. [] The primary metabolite is M-IV. []
Q11: How is Pioglitazone eliminated from the body?
A12: Pioglitazone and its metabolites are primarily excreted in the feces and to a lesser extent in urine. []
Q12: How does the pharmacokinetic profile of Pioglitazone affect its dosing regimen?
A13: Pioglitazone's pharmacokinetic properties, including its relatively long half-life, allow for once-daily dosing. [, ]
Q13: What in vitro models have been used to study the effects of Pioglitazone?
A14: Researchers have utilized various in vitro models, including rat hepatoma cells (H4IIE) [] and mouse insulinoma cells (MIN6), [] to investigate the effects of Pioglitazone on cell proliferation, insulin secretion, and protection against cellular stress.
Q14: What animal models have been used to study the effects of Pioglitazone in vivo?
A15: Rodent models, such as high-fat diet-fed rats and db/db mice (a genetic model of diabetes), are commonly employed to investigate the impact of Pioglitazone on glucose metabolism, lipid profiles, and pancreatic islet function. [, ]
Q15: Are there any clinical trials evaluating the efficacy and safety of Pioglitazone in humans?
A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of Pioglitazone in patients with type 2 diabetes mellitus. [, , , , , ] These trials have assessed its impact on glycemic control, lipid profiles, and cardiovascular outcomes.
Q16: What are the known adverse effects associated with Pioglitazone use?
A17: Weight gain and edema are among the commonly reported side effects of Pioglitazone. [, ] Other potential adverse effects have been investigated in clinical trials and post-marketing surveillance.
Q17: Is there any concern regarding the long-term safety of Pioglitazone?
A18: While long-term safety data are constantly being gathered, some studies have raised concerns about potential risks associated with Pioglitazone use, such as bone fractures and bladder cancer. [, , ]
Q18: Are there any known drug-drug interactions with Pioglitazone?
A19: Pioglitazone is primarily metabolized by CYP2C8, and co-administration with drugs that are inhibitors or inducers of this enzyme could potentially alter its pharmacokinetics. [, ]
Q19: What are some of the research infrastructure and resources used in Pioglitazone research?
A20: Research on Pioglitazone utilizes a wide range of tools and resources, including cell culture facilities, animal models, clinical trial networks, and databases like Taiwan's National Health Insurance Research Database. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


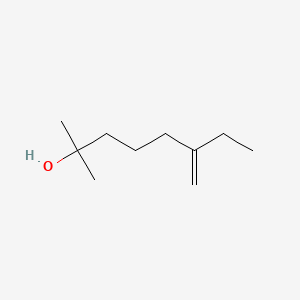
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
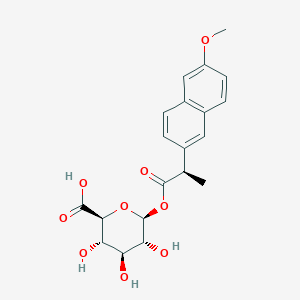
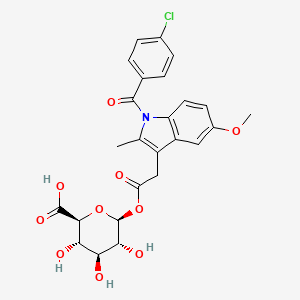

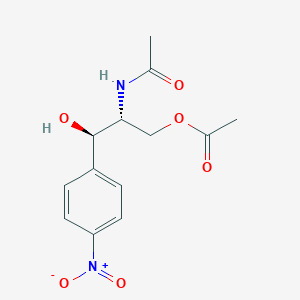

![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)

